molecular formula C13H20ClNO2 B1520460 4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride CAS No. 1240528-43-1

4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride

Cat. No. B1520460
M. Wt: 257.75 g/mol
InChI Key: BEUCAXSVDVILJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1240528-43-1 . It has a molecular weight of 257.76 and its IUPAC name is 4-{[ethyl(propyl)amino]methyl}benzoic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Method : The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .
    • Results : Some molecules as the main components of the market and clinical trials have also been discussed .
  • Food Chemistry

    • Application : Food additives are used in processing, storage, and packaging to maintain the original form or enhance the quality of the food .
    • Method : In this chapter, the various preservatives, dietary ingredients, and processing aids that are added to foods are discussed, including descriptions of their chemical properties and some of their conventional applications .
    • Results : Updates from relevant recent studies are included .
  • Medicinal Chemistry

    • Application : 4- (Aminomethyl)benzoic acid (PAMBA) can be used in the synthesis of Cobalt carboxy phosphonates .
    • Method : This compound is used in the synthesis of Cobalt carboxy phosphonates .
    • Results : This compound has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity .
  • Biomedicine

    • Application : An in vitro study exhibited maximum activity of 4- ((bis (4-hydroxyphenyl)methylene)amino)benzoic acid .
    • Method : This compound was tested in vitro for its activity .
    • Results : The compound showed IC 50 values of 7.49 ± 0.16 µM compared to rivastigmine .
  • Antifibrinolytic Therapy

    • Application : 4-Aminomethylbenzoic acid (PAMBA) is used as an antifibrinolytic .
    • Method : Antifibrinolytics are a type of medication that help prevent excessive bleeding by inhibiting the breakdown of fibrin, which is a protein that forms a mesh-like structure to help form blood clots .
    • Results : PAMBA has been used in clinical applications of inhibitors of fibrinolysis .
  • Food Additives

    • Application : Certain parabens, which are similar to benzoic acid compounds, are used as preservatives in the food industry .
    • Method : The parabens are mixed so the preservative mixture covers a wider spectrum of microorganisms .
    • Results : Only methyl and propyl parabens have GRAS (Generally Recognized As Safe) status, and the mixture is usually 3:1 methyl:propyl .
  • Antifibrinolytic

    • Application : 4-Aminomethylbenzoic acid (PAMBA) is an antifibrinolytic .
    • Method : Antifibrinolytics are a type of medication that help prevent excessive bleeding by inhibiting the breakdown of fibrin, which is a protein that forms a mesh-like structure to help form blood clots .
    • Results : PAMBA has been used in clinical applications of inhibitors of fibrinolysis .
  • Food Additives

    • Application : Certain parabens, which are similar to benzoic acid compounds, are used as preservatives in the food industry .
    • Method : The parabens are mixed so the preservative mixture covers a wider spectrum of microorganisms .
    • Results : Only methyl and propyl parabens have GRAS (Generally Recognized As Safe) status, and the mixture is usually 3:1 methyl:propyl .

Safety And Hazards

The compound has been associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[[ethyl(propyl)amino]methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-9-14(4-2)10-11-5-7-12(8-6-11)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUCAXSVDVILJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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